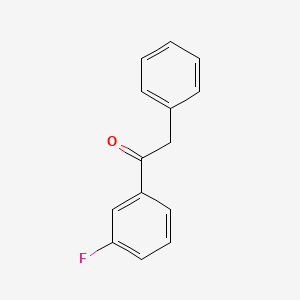

1-(3-Fluorophenyl)-2-phenylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLTCUBFAFEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374638 | |

| Record name | 3'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40281-50-3 | |

| Record name | 3'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of 1-(3-Fluorophenyl)-2-phenylethanone. The information herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 3'-Fluoro-2-phenylacetophenone, is an aromatic ketone with the chemical formula C₁₄H₁₁FO.[1] Its structure features a phenyl group and a 3-fluorophenyl group attached to an ethanone backbone.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40281-50-3 | [1] |

| Molecular Formula | C₁₄H₁₁FO | [1] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a suitable acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

General Reaction Scheme

A common approach involves the acylation of fluorobenzene with phenylacetyl chloride.

References

An In-depth Technical Guide on the Spectral Analysis of 3'-Fluoro-2-phenylacetophenone and Related Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of 3'-Fluoro-2-phenylacetophenone. Despite a comprehensive search, specific experimental spectral data (NMR, IR, MS) for 3'-Fluoro-2-phenylacetophenone (CAS: 40281-50-3) is not publicly available in the referenced literature. However, to provide valuable context for researchers, this document presents a detailed analysis of closely related compounds and outlines the standard experimental protocols for acquiring such data.

Introduction to 3'-Fluoro-2-phenylacetophenone

3'-Fluoro-2-phenylacetophenone, also known as 1-(3-fluorophenyl)-2-phenylethanone, is an aromatic ketone.[1] Its chemical structure consists of a phenyl group and a 3-fluorophenyl group bonded to a central carbonyl moiety. This compound and its derivatives are of interest in medicinal chemistry and materials science.

Chemical Properties: [2]

-

Molecular Formula: C₁₄H₁₁FO

-

Molecular Weight: 214.24 g/mol [1]

-

Appearance: Liquid, Oil[2]

-

Purity: Typically around 97.0%[2]

Spectral Data of Related Compounds

In the absence of specific data for 3'-Fluoro-2-phenylacetophenone, the following tables summarize the spectral information for structurally similar compounds: 3'-Fluoroacetophenone and 2-Phenylacetophenone. This information can serve as a useful reference for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3'-Fluoroacetophenone | CDCl₃ | 7.88-7.84 (m, 1H), 7.53-7.47 (m, 1H), 7.22-7.17 (m, 1H), 2.62 (s, 3H) |

| 2-Phenylacetophenone | CDCl₃ | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.32-7.20 (m, 5H), 4.25 (s, 2H) |

¹³C NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3'-Fluoroacetophenone | CDCl₃ | 196.4 (d, J=2.4 Hz), 162.8 (d, J=248.1 Hz), 139.5 (d, J=6.2 Hz), 130.3 (d, J=7.5 Hz), 124.2 (d, J=2.8 Hz), 120.9 (d, J=21.4 Hz), 114.9 (d, J=22.3 Hz), 26.7 |

| 2-Phenylacetophenone | CDCl₃ | 197.8, 137.0, 134.9, 133.2, 129.5, 128.7, 128.6, 128.5, 126.9, 45.6 |

Infrared (IR) Spectroscopy

Key IR Absorption Bands of Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 3'-Fluoroacetophenone | C=O (stretch) | ~1688 |

| C-F (stretch) | ~1250 | |

| Aromatic C-H (stretch) | ~3070 | |

| 2-Phenylacetophenone | C=O (stretch) | ~1685 |

| Aromatic C-H (stretch) | ~3060, 3030 | |

| Aliphatic C-H (stretch) | ~2925 |

Mass Spectrometry (MS)

Mass Spectrometry Data of Related Compounds

| Compound | Ionization Method | Key m/z values |

| 3'-Fluoroacetophenone | GC-MS (EI) | 138 (M+), 123, 95, 75 |

| 2-Phenylacetophenone | EI | 214 (M+), 105, 91, 77 |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like 3'-Fluoro-2-phenylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal or between two KBr plates.[4]

-

KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-F, C-H bonds).[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a molecular ion (M⁺).[7]

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged species.[8]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectral data for 3'-Fluoro-2-phenylacetophenone remains elusive in the public domain, this guide provides a robust framework for researchers. By understanding the spectral characteristics of closely related analogs and employing the standardized experimental protocols detailed herein, scientists can effectively predict, acquire, and interpret the necessary data for their research and development endeavors. The provided workflow offers a clear and logical path for the structural elucidation of this and other novel organic compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fourier transform infrared spectroscopy [bio-protocol.org]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: A C14H11FO Ketone Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H11FO represents a multitude of structural isomers, each with unique chemical and physical properties. This guide focuses on a prominent and biologically relevant isomer: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one . This compound belongs to the chalcone family, a class of bi-aromatic ketones characterized by an α,β-unsaturated carbonyl system. Fluorinated chalcones, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, characterization, and biological significance of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, serving as a technical resource for researchers in drug discovery and development.

Chemical Structure and IUPAC Nomenclature

The systematic IUPAC name for the selected C14H11FO ketone isomer is (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one . The "(E)" designation specifies the stereochemistry at the carbon-carbon double bond as having the substituents on opposite sides (trans). The structure consists of a 4-fluorophenyl group attached to the carbonyl carbon and a phenyl group attached to the β-carbon of the enone system.

Synthesis and Experimental Protocols

The synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4'-Fluoroacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Distilled water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium hydroxide (e.g., 10-20% in water or ethanol) is prepared and cooled in an ice bath.

-

Equimolar amounts of 4'-fluoroacetophenone and benzaldehyde are dissolved in ethanol or methanol.

-

The cooled sodium hydroxide solution is added dropwise to the stirred solution of the ketone and aldehyde.

-

The reaction mixture is stirred at room temperature for a specified period (typically 2-4 hours), during which a precipitate usually forms.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to neutralize the excess base.

-

The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Synthesis Workflow Diagram

Caption: Synthetic workflow for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Physicochemical and Spectroscopic Data

The following table summarizes typical quantitative data for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. Note that specific values may vary slightly depending on the experimental conditions and purity of the sample.

| Property | Value |

| Molecular Formula | C14H11FO |

| Molecular Weight | 226.24 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 95-98 °C |

| Solubility | Soluble in acetone, chloroform, DMSO |

| ¹H NMR (CDCl₃, δ ppm) | 7.95-8.05 (m, 2H), 7.60-7.70 (m, 2H), 7.40-7.50 (m, 4H), 7.10-7.20 (t, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 189.0, 165.5 (d), 145.0, 135.0, 131.0 (d), 130.5, 129.0, 128.5, 122.0, 115.5 (d) |

| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1595 (C=C stretch), ~1220 (C-F stretch) |

Biological Activity and Signaling Pathways

Fluorinated chalcones are known to interact with various biological targets, leading to a range of pharmacological effects. The biological activities of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and related compounds are often attributed to their ability to modulate inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

One of the key mechanisms underlying the anti-inflammatory effects of chalcones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by the C14H11FO ketone.

Anticancer Activity

The anticancer properties of chalcones are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through both intrinsic and extrinsic apoptotic pathways. (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and its analogs have been shown to modulate the expression of key apoptotic proteins.

Conclusion

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one is a well-defined and synthetically accessible isomer of the molecular formula C14H11FO. Its chalcone scaffold makes it a molecule of significant interest in medicinal chemistry, with demonstrated potential for anti-inflammatory and anticancer applications. The detailed synthetic protocols, characterization data, and insights into its biological mechanisms of action provided in this guide are intended to facilitate further research and development of this and related compounds as potential therapeutic agents. The continued exploration of fluorinated chalcones holds promise for the discovery of novel drugs with improved efficacy and safety profiles.

A Technical Guide to 1-(3-Fluorophenyl)-2-phenylethanone: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)-2-phenylethanone, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, outlines key synthetic protocols, and explores its relevance in the development of novel therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key synthetic and biological pathways.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3'-Fluoro-2-phenylacetophenone |

| CAS Number | 40281-50-3 |

| Molecular Formula | C₁₄H₁₁FO |

| Molecular Weight | 214.24 g/mol |

| Appearance | Solid |

| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere |

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes offerings from prominent vendors, highlighting available quantities, purity levels, and supplier information. Pricing is often available upon request from the respective suppliers.

| Supplier | Purity | Available Quantities |

| Pharmaffiliates [1] | High Purity | Available upon request |

| CymitQuimica | >97% | 5g, 10g, 25g, 100g, 500g |

| Guidechem (Sino-Biochemical) | 96%, 98%, 99% | Grams to Kilograms to Metric Tons |

| Sigma-Aldrich (BLD Pharmatech) | 95% | Available upon request |

Synthetic Protocols

The synthesis of this compound can be achieved through multiple routes. Two common methods are detailed below: a two-step oxidation of a secondary alcohol and a direct Friedel-Crafts acylation.

Two-Step Synthesis via Oxidation

This method involves the initial formation of an alcohol intermediate, 1-(3-fluorophenyl)-2-phenylethanol, followed by its oxidation to the desired ketone.

Experimental Protocol:

Step 1: Synthesis of 1-(3-fluorophenyl)-2-phenylethanol

-

To a mixture of deionized water (200 mL), add cadmium chloride monohydrate (8.55 g, 42.46 mmol), indium chloride (0.89 g, 4.02 mmol), benzyl chloride (10.3 g, 80.1 mmol), and zinc dust (5.25 g, 80.3 mmol).

-

To this suspension, add 3-fluorobenzaldehyde (5 g, 40.3 mmol).

-

Stir the reaction mixture vigorously at room temperature for 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).

-

Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 15 minutes.

-

Filter the mixture and wash the solid residue with an additional portion of ethyl acetate (20 mL).

-

The combined organic phases contain the desired alcohol intermediate.

Step 2: Oxidation to this compound

-

Prepare Jones reagent by dissolving chromium trioxide (26.72 g) in concentrated sulfuric acid (23 mL) and carefully diluting with distilled water to a final volume of 100 mL.

-

Dissolve the crude 1-(3-fluorophenyl)-2-phenylethanol from the previous step in acetone.

-

Cool the acetone solution in an ice bath and add the Jones reagent dropwise with stirring until an orange-brown color persists.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Quench the reaction by the addition of isopropanol until a green color is observed.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Friedel-Crafts Acylation

A more direct approach is the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and dry fluorobenzene (5 equivalents, serving as both reactant and solvent).

-

Cool the mixture in an ice bath with stirring.

-

Add phenylacetyl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

References

In-depth Technical Guide on the Safety Data for 1-(3-Fluorophenyl)-2-phenylethanone

Chemical Identification and Physical Properties

1-(3-Fluorophenyl)-2-phenylethanone, also known as 3'-Fluoro-2-phenylacetophenone, is an organic compound with the molecular formula C14H11FO.[1][2] It is a derivative of acetophenone and finds use in chemical synthesis. The available physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40281-50-3 | [1] |

| Molecular Formula | C14H11FO | [1][2] |

| Molecular Weight | 214.24 g/mol | [1] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Shipping Conditions | Ambient | [1] |

Hazard Identification and GHS Classification (Based on a Related Isomer)

Crucial Note: The following GHS classification and hazard statements are for the related isomer, 1-(4-Fluorophenyl)-2-phenylethanone (CAS 347-84-2) , as detailed information for the 3-fluoro isomer is not available.[3] This information should be treated as indicative of potential hazards and not as a direct safety assessment of this compound.

GHS Classification:

-

Skin irritation (Category 2)[3]

-

Serious eye irritation (Category 2A)[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]

Pictogram:

-

Exclamation Mark

Signal Word:

-

Warning

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols (General Methodologies)

Specific experimental protocols for determining the safety profile of this compound are not available. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for chemical safety testing. Below are general methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential for a substance to cause irritation or corrosion to the skin.[6]

Methodology:

-

Test Animal: Healthy young adult albino rabbits are typically used.[7]

-

Preparation: The day before the test, the fur on the animal's back is clipped.

-

Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a small area of the clipped skin. The area is then covered with a gauze patch.

-

Exposure: The patch is left in place for a specified period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at regular intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scale).[7]

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animal: Typically rats or mice of a specific strain are used.

-

Dosage: A single dose of the substance is administered to the animals via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: The test is conducted in a stepwise manner. The outcome of testing at one dose level determines the next step.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

Visualizations

General Hazard Communication Workflow

Caption: General workflow for hazard communication and safe handling.

Personal Protective Equipment (PPE) for Handling Chemical Substances

Caption: Recommended Personal Protective Equipment for handling chemical substances.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-(4-Fluorophenyl)-2-phenylethan-1-one | C14H11FO | CID 318235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.fr [fishersci.fr]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. daikinchemicals.com [daikinchemicals.com]

An In-depth Technical Guide to Fluorinated Ketones in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated ketones, in particular, have emerged as versatile building blocks and potent bioactive molecules. Their unique physicochemical properties, stemming from the high electronegativity and small size of the fluorine atom, impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring protons. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated ketones in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts and Properties

Fluorine's presence dramatically influences the chemical reactivity of the ketone moiety. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in their biological applications, such as enzyme inhibition.[1][2] For instance, peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases due to the formation of a stable hemiacetal or hemiketal with the active site serine or cysteine residue.[3][4][5]

Synthetic Methodologies for Fluorinated Ketones

The synthesis of fluorinated ketones can be broadly categorized into several key strategies, each with its own advantages and substrate scope.

Electrophilic Fluorination

Electrophilic fluorination is a widely used method for the direct introduction of a fluorine atom at the α-position of a ketone. This is typically achieved by reacting an enol or enolate equivalent with an electrophilic fluorine source.

Key Reagents: The most common electrophilic fluorinating reagent is N-fluorobenzenesulfonimide (NFSI), and another popular choice is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[6][7]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor™

A representative procedure for the enantioselective fluorination of a β-ketoester is as follows:

-

To a solution of the β-ketoester (0.5 mmol) in a suitable solvent such as chloroform (1 mL), add the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) and a co-catalyst if required (e.g., L-leucine, 20 mol%).[8]

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).[8]

-

Add Selectfluor™ (1.2 equivalents) portion-wise to the stirred solution.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).[9]

-

The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to obtain the desired α-fluorinated β-ketoester.[9]

Quantitative Data for Electrophilic Fluorination:

| Substrate | Catalyst System | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | QN-NH | Selectfluor | CHCl | -20 | 85 | 92 | [8] |

| tert-Butyl 2-oxocyclopentanecarboxylate | Pd-complex (1a) | NFSI | THF | rt | 72 | 79 | [10] |

| Diethyl 2-oxocyclohexanecarboxylate | β,β-diaryl serine | Selectfluor | THF | 40 | 95 | 94 | [9] |

Nucleophilic Fluorination

Nucleophilic fluorination involves the reaction of an α-leaving group with a nucleophilic fluoride source. This method is complementary to electrophilic fluorination.

Key Reagents: Common nucleophilic fluoride sources include cesium fluoride (CsF), potassium fluoride (KF), and tetra-n-butylammonium fluoride (TBAF).[11][12]

Experimental Protocol: Nucleophilic α-Fluorination of a Ketone using CsF

A general procedure for the nucleophilic fluorination of an α-substituted ketone is as follows:

-

In a glovebox or under an inert atmosphere, combine the α-chloro-β-keto ester (1.0 equiv), CsF (2.0 equiv), and 18-crown-6 (2.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile).[13]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the α-fluoro-β-keto ester.[13]

Quantitative Data for Nucleophilic Fluorination:

| Substrate | Fluoride Source | Additive | Solvent | Temp (°C) | Yield (%) | Stereochemistry | Reference |

| α-chloro-β-keto ester | CsF | 18-crown-6 | MeCN | rt | 91 | Complete Inversion | [13] |

| α-bromo ketone | KF | Phase-transfer catalyst | MeCN | 80 | 85 | - | [11] |

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones are a particularly important class of fluorinated ketones due to the unique properties conferred by the CF3 group. Several methods have been developed for their synthesis.

From Carboxylic Acids and Esters:

A straightforward approach involves the trifluoromethylation of carboxylic acids or their ester derivatives.

Experimental Protocol: Trifluoromethylation of a Methyl Ester using Fluoroform

A procedure for the synthesis of trifluoromethyl ketones from methyl esters is as follows:[14][15][16][17]

-

To a solution of the methyl ester (1.0 equiv) in triglyme, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv) at -40 °C under an inert atmosphere.[15][16][17]

-

Introduce fluoroform (HCF

3) gas (1.1 equiv) into the reaction mixture.[17] -

Stir the reaction at -40 °C for the specified time (e.g., 4 hours).[15]

-

Quench the reaction with 1M aqueous HCl and extract the product with dichloromethane.[15]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.[15]

Quantitative Data for Trifluoromethylation of Esters:

| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl 2-naphthoate | HCF | Triglyme | -40 | 75 | [17] |

| Methyl 4-chlorobenzoate | HCF | Triglyme | -40 | 85 | [17] |

| Methyl 4-bromobenzoate | HCF | Triglyme | -40 | 82 | [17] |

From Carboxylic Acids:

A metal-free approach for the synthesis of trifluoromethyl ketones from carboxylic acids has also been developed.[18][19]

Experimental Protocol: Fluoroarene-Mediated Trifluoromethylation of Carboxylic Acids

-

To a solution of the carboxylic acid (1.0 equiv) and a fluoroarene (e.g., hexafluorobenzene) in a suitable solvent, add a trifluoromethyl source (e.g., TMSCF

3).[19] -

The reaction is typically carried out under mild conditions.

-

Work-up involves standard aqueous extraction and purification by chromatography.

Applications in Drug Development: Enzyme Inhibition

As mentioned, a primary application of fluorinated ketones is in the design of enzyme inhibitors, particularly for proteases.

Mechanism of Serine Protease Inhibition

Peptidyl fluoromethyl ketones act as transition-state analogue inhibitors of serine proteases. The electrophilic carbonyl carbon of the fluorinated ketone is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser-195 in chymotrypsin). This forms a stable, covalent tetrahedral intermediate, a hemiketal, which mimics the transition state of peptide bond hydrolysis.[3][4] The stability of this adduct is enhanced by the electron-withdrawing fluorine atoms.

References

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 12. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 18. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Fluorophenyl Ethanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenyl ethanones, a class of aromatic ketones, represent a cornerstone in the edifice of modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring of the ethanone scaffold imbues these molecules with unique physicochemical properties, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the three main positional isomers: 2-fluorophenyl ethanone, 3-fluorophenyl ethanone, and 4-fluorophenyl ethanone. It further delves into their significance in modulating key signaling pathways and outlines detailed experimental protocols for their synthesis and biological evaluation.

Historical Discovery and Synthesis

The journey of fluorophenyl ethanones is intrinsically linked to the broader history of organofluorine chemistry. Early methods for the introduction of fluorine into aromatic systems were often harsh and low-yielding. However, the development of key reactions like the Balz-Schiemann and Friedel-Crafts reactions paved the way for the synthesis of a wide array of fluorinated aromatic compounds, including the fluorophenyl ethanones.

The Balz-Schiemann reaction , named after German chemists Günther Schiemann and Günther Balz, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate to yield the corresponding aryl fluoride. This reaction was a significant breakthrough in aromatic fluorination.

The Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877, provided a direct method to introduce an acyl group onto an aromatic ring.[1] This reaction, when applied to fluorobenzene, became a primary route for the synthesis of fluorophenyl ethanones. One common method for the synthesis of 2'-Fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene.[2]

While the exact date of the first synthesis of each isomer is not definitively documented in a single source, their preparation became feasible with the advent of these foundational reactions in organic chemistry. For instance, the synthesis of 2'-fluoroacetophenone was first reported in the early 20th century during broader investigations into fluorinated aromatic compounds.[2]

Synthetic Methodologies

A variety of synthetic routes have been developed for the preparation of fluorophenyl ethanones, each with its own advantages and limitations. The choice of method often depends on the desired isomer, available starting materials, and scalability.

Friedel-Crafts Acylation

Friedel-Crafts acylation remains a widely used method for the synthesis of 2- and 4-fluorophenyl ethanone. This electrophilic aromatic substitution reaction typically involves the reaction of fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction generally yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.

General Reaction Scheme:

Grignard Reaction

The Grignard reaction provides a versatile route for the synthesis of all three isomers, particularly for the preparation of 3-fluorophenyl ethanone, which is not directly accessible via Friedel-Crafts acylation of fluorobenzene. This method involves the reaction of a fluorophenylmagnesium halide (a Grignard reagent) with an acetylating agent like acetyl chloride or acetic anhydride. A method for synthesizing 3',5'-dichloro-2,2,2-trifluoro acetophenone derivatives involves preparing a Grignard reagent from a 1-bromo-3,5-dichloro-4-substituted compound.[3]

General Reaction Scheme:

Other Synthetic Methods

Other methods for the synthesis of fluorophenyl ethanones include:

-

From Fluorobenzonitriles: Reaction of fluorobenzonitriles with organometallic reagents like methylmagnesium bromide.

-

Oxidation of Fluoro-substituted Ethylbenzenes: Oxidation of the corresponding ethylbenzene derivatives.

-

From Fluorobenzoic Acids: Conversion of fluorobenzoic acids to the corresponding acid chlorides followed by reaction with organocadmium or organocuprate reagents.

Data Presentation: Physical and Spectroscopic Properties

The physical and spectroscopic properties of the fluorophenyl ethanone isomers are crucial for their characterization and application. The position of the fluorine atom significantly influences these properties.

| Property | 2-Fluorophenyl Ethanone | 3-Fluorophenyl Ethanone | 4-Fluorophenyl Ethanone |

| CAS Number | 445-27-2 | 455-36-7[4] | 403-42-9[3] |

| Molecular Formula | C₈H₇FO | C₈H₇FO[4] | C₈H₇FO[3] |

| Molecular Weight | 138.14 g/mol [5] | 138.14 g/mol [4] | 138.14 g/mol [3] |

| Appearance | Colorless to pale yellow crystalline solid or liquid[2] | Liquid[4] | Clear colorless to slightly yellow liquid[3] |

| Melting Point | 26-27 °C[2] | - | 4 °C |

| Boiling Point | 187-189 °C[2] | 81 °C/9 mmHg[1] | 196 °C[6] |

| Density | 1.137 g/mL at 20 °C | 1.126 g/mL at 25 °C[1] | 1.138 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.507 | 1.509[1] | 1.511[6] |

| Spectroscopic Data | 2-Fluorophenyl Ethanone | 3-Fluorophenyl Ethanone | 4-Fluorophenyl Ethanone |

| ¹H NMR (CDCl₃, ppm) | δ 7.88 (ddd, J = 8.0, 8.0, 2.0 Hz, 1H), 7.55–7.50 (m, 1H), 7.23 (ddd, J = 8.0, 8.0, 0.8 Hz, 1H), 7.14 (ddd, J = 11.6, 7.2, 0.8 Hz, 1H), 2.65 (d, J = 5.0 Hz, 3H)[7] | δ 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H)[8] | δ 2.58 (s, 3H), 7.13 (t, J = 8.8 Hz, 2H), 7.97-8.00 (q, 2H)[8] |

| ¹³C NMR (CDCl₃, ppm) | δ 196.4, 162.5 (d, J=254 Hz), 134.0 (d, J=9 Hz), 130.5, 124.5 (d, J=4 Hz), 124.3 (d, J=12 Hz), 116.8 (d, J=22 Hz), 26.5 (d, J=5 Hz). A study revealed that 2′-fluoro-substituted acetophenone derivatives in solutions form exclusively s-trans conformers by analyzing their NMR spectra focused on the TS-couplings.[7] | δ 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6[8] | δ 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 184.7, 186.8, 196.4[8] |

| IR (cm⁻¹) | ~1680 (C=O stretch), ~1220 (C-F stretch) | ~1685 (C=O stretch), ~1230 (C-F stretch) | ~1680 (C=O stretch), ~1225 (C-F stretch) |

| Mass Spectrum (m/z) | 138 (M+), 123, 95 | 138 (M+), 123, 95 | 138 (M+), 123, 95 |

Experimental Protocols

Synthesis of 4-Fluorophenyl Ethanone via Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Suspend anhydrous AlCl₃ in CH₂Cl₂ in the flask and cool the mixture in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 4-fluorophenyl ethanone.

Synthesis of 3-Fluorophenyl Ethanone via Grignard Reaction

Materials:

-

3-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Acetyl chloride

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Add a small crystal of iodine to the flask.

-

Dissolve 3-bromofluorobenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and heat), add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Dissolve acetyl chloride in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 3-fluorophenyl ethanone.

Biological Significance and Signaling Pathways

The introduction of fluorine into the phenyl ethanone scaffold has proven to be a highly effective strategy in drug design. Fluorophenyl ethanone derivatives have been investigated for a wide range of biological activities, primarily as inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs).

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Fluorophenyl ethanone derivatives have emerged as privileged scaffolds for the development of potent and selective kinase inhibitors.

One notable target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. p38 MAPK is activated by cellular stresses and inflammatory cytokines.[9] Overactivation of this pathway is associated with chronic inflammatory diseases. Certain fluorophenyl ethanone-containing compounds have been shown to be effective inhibitors of p38 MAPK.

Another important kinase target is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. The fluorophenyl ethanone moiety can be found in several potent EGFR inhibitors.

Figure 1: Simplified signaling pathways targeted by fluorophenyl ethanone derivatives.

GPCR Modulation

G-protein coupled receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are major targets for drug discovery. Fluorophenyl ethanone derivatives have been explored as modulators of various GPCRs, including serotonin receptors. For example, a fluorophenyl-containing compound has been identified as a serotonin receptor modulator with potential therapeutic applications.[10]

Upon agonist binding, GPCRs undergo a conformational change that facilitates the recruitment of intracellular signaling proteins, most notably G-proteins and β-arrestins. β-arrestin recruitment not only desensitizes G-protein signaling but can also initiate G-protein-independent signaling cascades.

Figure 2: Overview of GPCR signaling and modulation by fluorophenyl ethanone derivatives.

Experimental Workflows for Biological Evaluation

In Vitro Kinase Inhibition Assay Workflow

This workflow outlines a typical procedure for evaluating the inhibitory activity of a fluorophenyl ethanone derivative against a target kinase. A common method is a lanthanide-based fluorescence resonance energy transfer (FRET) assay.

Figure 3: Workflow for an in vitro kinase inhibition assay.

GPCR β-Arrestin Recruitment Assay Workflow

This workflow describes a common cell-based assay to measure the ability of a fluorophenyl ethanone derivative to modulate GPCR activity by monitoring β-arrestin recruitment. The PathHunter® β-arrestin assay is a widely used example.[11]

Figure 4: Workflow for a GPCR β-arrestin recruitment assay.

Conclusion

The discovery and development of fluorophenyl ethanones have significantly impacted the field of medicinal chemistry. From their early synthesis using classic organic reactions to their current role as versatile scaffolds in modern drug discovery, these compounds continue to be of great interest to researchers. Their unique properties, conferred by the fluorine substituent, allow for the fine-tuning of biological activity, leading to the development of novel therapeutics targeting a range of diseases. The detailed synthetic protocols and biological evaluation workflows provided in this guide serve as a valuable resource for scientists working in this exciting and evolving area of research.

References

- 1. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 4. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 5. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 对氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone from 3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone, a deoxybenzoin derivative, from 3-fluorobenzaldehyde. The synthetic strategy employs the Corey-Seebach reaction, a robust and well-established method for umpolung (polarity inversion) of an aldehyde. This three-step process involves the initial protection of the aldehyde as a 1,3-dithiane, followed by deprotonation and alkylation with benzyl bromide, and subsequent deprotection to yield the desired ketone. This method is particularly advantageous for the formation of carbon-carbon bonds between two former electrophilic centers.

Introduction

Deoxybenzoin and its derivatives are important structural motifs found in a variety of biologically active compounds and serve as key intermediates in the synthesis of pharmaceuticals. The target molecule, this compound, is a fluorinated deoxybenzoin derivative of interest in medicinal chemistry due to the often-favorable effects of fluorine substitution on metabolic stability and binding affinity. The Corey-Seebach reaction provides a reliable and efficient route for the synthesis of such ketones from aldehydes, overcoming the challenge of forming a bond between the carbonyl carbon of an aldehyde and another electrophilic carbon.[1][2]

Overall Reaction Scheme

The synthesis of this compound from 3-fluorobenzaldehyde proceeds via the following three key steps:

-

Dithiane Formation: Protection of 3-fluorobenzaldehyde with 1,3-propanedithiol to form 2-(3-fluorophenyl)-1,3-dithiane.

-

Alkylation: Deprotonation of the dithiane with n-butyllithium to form a nucleophilic acyl anion equivalent, followed by reaction with benzyl bromide.

-

Hydrolysis (Deprotection): Removal of the dithiane protecting group to unveil the ketone functionality, yielding this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-fluorophenyl)-1,3-dithiane

This step involves the protection of the aldehyde group as a cyclic thioacetal.

Materials:

-

3-Fluorobenzaldehyde

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 eq).

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(3-fluorophenyl)-1,3-dithiane, which can be purified by column chromatography on silica gel or recrystallization.

Step 2: Synthesis of 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane

This step involves the deprotonation of the dithiane and subsequent alkylation.

Materials:

-

2-(3-Fluorophenyl)-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(3-fluorophenyl)-1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -30 °C.

-

Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature between -30 °C and -20 °C. Stir the resulting mixture at this temperature for 1-2 hours.

-

Slowly add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane, which can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step is the deprotection of the dithiane to yield the target ketone.

Materials:

-

2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)

-

Dichloromethane (CH₂Cl₂)

-

Celite®

Procedure:

-

Dissolve 2-benzyl-2-(3-fluorophenyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

To this solution, add mercury(II) chloride (2.5 eq) and mercury(II) oxide (2.5 eq).

-

Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the mercury salts.

-

Wash the filter cake with dichloromethane.

-

Wash the combined filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield |

| 1 | 2-(3-Fluorophenyl)-1,3-dithiane | 3-Fluorobenzaldehyde | 1,3-Propanedithiol, BF₃·OEt₂ | Dichloromethane | 85-95% |

| 2 | 2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane | 2-(3-Fluorophenyl)-1,3-dithiane | n-BuLi, Benzyl bromide | Tetrahydrofuran | 80-90% |

| 3 | This compound | 2-Benzyl-2-(3-fluorophenyl)-1,3-dithiane | HgCl₂, HgO | Acetonitrile/Water | 75-85% |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H), 7.65-7.60 (m, 1H), 7.45-7.38 (m, 1H), 7.35-7.20 (m, 6H), 4.25 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 162.9 (d, J = 247.5 Hz), 138.8 (d, J = 6.7 Hz), 134.5, 130.3 (d, J = 7.6 Hz), 129.5, 128.7, 127.1, 124.5 (d, J = 3.0 Hz), 120.5 (d, J = 21.3 Hz), 115.0 (d, J = 22.1 Hz), 45.6.

-

Appearance: White to off-white solid.[3]

Experimental Workflow and Signaling Pathways

Figure 1. Experimental workflow for the synthesis of this compound.

Logical Relationships in the Corey-Seebach Reaction

References

Application Note: Friedel-Crafts Acylation Protocol for the Synthesis of 1-(3-Fluorophenyl)-2-phenylethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of 1-(3-Fluorophenyl)-2-phenylethanone via a Friedel-Crafts acylation reaction. This method involves the acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a Lewis acid catalyst. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, safety precautions, and guidelines for product purification and characterization. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is widely employed in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride.[1][2]

This protocol details the synthesis of this compound, a fluorinated aromatic ketone. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule, making this compound a potentially valuable building block in drug discovery programs.

Reaction Scheme

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Fluorobenzene (C₆H₅F) | 1.2 equivalents | General Protocol |

| Phenylacetyl Chloride (C₈H₇ClO) | 1.0 equivalent | General Protocol |

| Aluminum Chloride (AlCl₃) | 1.1 equivalents | [3] |

| Product | ||

| This compound (C₁₄H₁₁FO) | ||

| Molecular Weight | 214.24 g/mol | [4][5] |

| Boiling Point | 327.4°C at 760 mmHg | [5] |

| Flash Point | 135.3°C | [5] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (CH₂Cl₂) | General Protocol |

| Reaction Temperature | 0°C to room temperature | General Protocol |

| Reaction Time | 2-4 hours | General Protocol |

| Expected Yield | ||

| Theoretical Yield | To be calculated based on limiting reagent | |

| Actual Yield | Typically 70-90% for Friedel-Crafts acylations | General Observation |

Experimental Protocol

Materials and Equipment

-

Chemicals:

-

Fluorobenzene (C₆H₅F), anhydrous

-

Phenylacetyl chloride (C₈H₇ClO)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Condenser

-

Nitrogen or argon gas inlet

-

Ice bath

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH paper

-

Procedure

-

Reaction Setup:

-

Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen or argon inlet.

-

Ensure all glassware is thoroughly dried to prevent decomposition of the Lewis acid catalyst.

-

-

Reagent Preparation:

-

In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

In the addition funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) and fluorobenzene (1.2 equivalents) in anhydrous dichloromethane.

-

-

Reaction Execution:

-

Slowly add the solution from the addition funnel to the stirred suspension of aluminum chloride at 0°C over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid. This should be done in a fume hood as hydrogen chloride gas will be evolved.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it quickly in a dry environment. It reacts violently with water, releasing heat and HCl gas.

-

Phenylacetyl chloride is a corrosive liquid and a lachrymator. Avoid inhalation of its vapors and contact with skin and eyes.

-

Fluorobenzene is a flammable liquid and an irritant. Keep it away from ignition sources.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

-

-

Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in an ice bath.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Characterization

The final product, this compound, should be characterized using the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule. Expected signals would include multiplets for the aromatic protons and a singlet for the methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms and confirm the carbon skeleton of the product.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone, which is typically observed in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak would correspond to the molecular weight of 214.24 g/mol .[4][5]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive catalyst (due to moisture) | Ensure all glassware is thoroughly dried and use fresh, anhydrous aluminum chloride. |

| Deactivated aromatic ring | Friedel-Crafts acylation is less effective on strongly deactivated rings. Ensure the purity of the fluorobenzene. | |

| Formation of multiple products | Isomerization or side reactions | Control the reaction temperature carefully, especially during the addition of reactants. |

| Difficult purification | Incomplete reaction or presence of byproducts | Monitor the reaction closely with TLC to ensure completion. Adjust the solvent system for column chromatography for better separation. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable fluorinated ketone for further applications in drug discovery and materials science. The provided diagrams and tables offer a clear and concise overview of the experimental process and key data points.

References

Application Notes and Protocols: 1-(3-Fluorophenyl)-2-phenylethanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)-2-phenylethanone is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents and functional materials. Its unique structural features, including a fluorinated phenyl ring and a reactive ketone group, make it an attractive building block for accessing a diverse range of complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

This compound serves as a key precursor in the synthesis of various biologically active molecules. Its derivatives have shown potential in several therapeutic areas:

-

Anticancer Agents: The fluorophenyl ethanone scaffold is present in compounds designed as inhibitors of critical cancer-related enzymes. For instance, derivatives have been explored as Aurora Kinase B inhibitors, which are pivotal in cell cycle regulation and are considered promising targets for cancer therapy[1].

-

Enzyme Inhibitors: This intermediate is utilized in the synthesis of enzyme inhibitors for neurodegenerative diseases. A notable example is its use in developing potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters[2].

-

Antimicrobial Agents: The incorporation of a fluorophenyl group can enhance the antimicrobial properties of a molecule. While not directly referencing this compound, the synthesis of various fluorinated aromatic ketones has been explored for creating compounds with antibacterial and antifungal activities.

Physicochemical and Spectroscopic Data

Below is a summary of typical analytical data for this compound and its closely related analogs. This data is essential for reaction monitoring and product characterization.

| Parameter | 2-Bromo-1-(4-fluorophenyl)ethanone | 2,2-Dibromo-1-(4-fluorophenyl)ethanone |

| Molecular Formula | C8H6BrFO | C8H5Br2FO |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) | δ 8.16 (dd, J = 5.6 Hz, J = 8.8 Hz, 2H), 7.19 (t, J = 8.8 Hz, 2H), 6.64 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 | δ 184.9, 166.1 (d, J = 254.2 Hz), 131.6 (d, J = 9.4 Hz), 130.2 (d, J = 3.2 Hz), 116.0 (d, J = 22.0 Hz), 39.2 |

| IR (neat, cm⁻¹) | Not explicitly provided for this analog, but typical C=O stretch for aryl ketones is ~1680-1700 cm⁻¹. | 3034, 2989, 1675, 1211, 1076, 858 |

Note: The data presented is for structurally similar compounds as found in the literature[3][4]. Researchers should obtain and interpret their own analytical data for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of aryl ketones like this compound using a Friedel-Crafts acylation reaction[5][6][7][8].

Materials:

-

Fluorobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add fluorobenzene (1.0 equivalent) to the cooled suspension.

-

Slowly add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Protocol 2: Reduction of this compound to 1-(3-Fluorophenyl)-2-phenylethanol

This protocol outlines the reduction of the ketone functionality to a secondary alcohol, a common transformation for this intermediate[9][10].

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Fluorophenyl)-2-phenylethanol.

-

If necessary, purify the product by flash column chromatography.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy, noting the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.

Caption: Reduction of this compound to the corresponding alcohol.